N-(2-hydroxyethyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxyethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c10-6-3-8-7(11)9-4-1-2-5-9/h10H,1-6H2,(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWWBZDXDIIEGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1478581-05-3 | |
| Record name | N-(2-hydroxyethyl)pyrrolidine-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkylation of Pyrrolidine with 2-Bromoethanol
The most direct route involves reacting pyrrolidine with 2-bromoethanol in tetrahydrofuran (THF) under reflux conditions. This method, adapted from the synthesis of N-(2-hydroxyethyl)pyrrolidine, achieves an 83% yield after 36 hours. The mechanism proceeds via an SN2 displacement, where pyrrolidine acts as a nucleophile, attacking the electrophilic carbon of 2-bromoethanol. Purification via column chromatography (dichloromethane:methanol, 10:1) isolates the intermediate, which is subsequently converted to the carboxamide through acylation.
Optimization Insights :
- Solvent Effects : Polar aprotic solvents like THF enhance nucleophilicity but may require extended reaction times.
- Temperature : Reflux (66–70°C) balances reaction rate and byproduct formation.
- Scalability : This method is industrially viable due to minimal side products and straightforward purification.
Carboxamide Formation via Coupling Reactions
HATU-Mediated Amide Bond Formation
A robust protocol involves coupling 1-(2-hydroxyethyl)pyrrolidine with carboxylic acid derivatives using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). For example, reacting 1-(2-hydroxyethyl)pyrrolidine-2-carboxylic acid with 4-octylaniline yields N-(4-octylphenyl)-1-(2-hydroxyethyl)pyrrolidine-2-carboxamide (2d) at 75% yield.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Coupling Agent | HATU (1.2 equiv) |
| Base | DIPEA (3.0 equiv) |
| Solvent | DMF |
| Temperature | Room temperature |
| Time | 12 hours |
Advantages :
Microwave-Assisted Synthesis
Accelerated Cyclization and Functionalization
Microwave irradiation significantly reduces reaction times. A substitution-hydroamination cascade using phenyl hydrazinecarboxylates and 2-(pent-4-en-1-yl)hydrazine derivatives in α,α,α-trifluorotoluene at 120°C for 6 hours yields 88% of the target compound. This method avoids traditional heating, reducing energy consumption and side reactions.
Key Parameters :
- Power : 300 W for uniform heating.
- Solvent : Trifluorotoluene enhances microwave absorption.
- Purification : Column chromatography (4% MeOH/CH₂Cl₂).
Isocyanate-Amine Coupling
Direct Reaction with Isocyanates
Patent literature describes reacting pyrrolidine with 2-isocyanatoethanol to form N-(2-hydroxyethyl)pyrrolidine-1-carboxamide in a single step. The exothermic reaction proceeds at 0–5°C in dichloromethane, achieving 65–70% yield.
Mechanistic Pathway :
- Nucleophilic attack by pyrrolidine on the isocyanate carbon.
- Proton transfer to form the urea linkage.
- Spontaneous cyclization to the carboxamide.
Industrial Relevance :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 83 | 36 h | High | Moderate |
| HATU Coupling | 75 | 12 h | Moderate | Low |
| Microwave-Assisted | 88 | 6 h | Low | High |
| Isocyanate-Amine | 65–70 | 2 h | High | High |
Critical Observations :
- Microwave Synthesis excels in speed but requires specialized equipment.
- Isocyanate-Amine Coupling offers cost efficiency but necessitates handling toxic isocyanates.
Degradation and Stability Considerations
This compound undergoes thermal degradation via carbamate polymerization at elevated temperatures (>100°C). Hydrolysis in acidic or basic conditions produces 2-hydroxyethylamine and pyrrolidine-1-carboxylic acid, necessitating pH-controlled storage.
Industrial and Regulatory Perspectives
Regulatory filings highlight mutagenicity concerns in Salmonella typhimurium strains (TA-100, TA-1535). Current Good Manufacturing Practices (cGMP) mandate rigorous impurity profiling, particularly for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products Formed
Oxidation: Formation of N-(2-carboxyethyl)pyrrolidine-1-carboxamide.
Reduction: Formation of N-(2-aminoethyl)pyrrolidine-1-carboxamide.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1. Soluble Salts in Drug Formulation
One of the significant applications of N-(2-hydroxyethyl)pyrrolidine-1-carboxamide is in the preparation of soluble salts with non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. These salts exhibit high solubility in water, facilitating the development of pharmaceutical compositions that can be administered in liquid forms, such as soft gelatin capsules or topical creams. The formulations are designed to minimize gastrointestinal irritation while maintaining therapeutic efficacy, making them suitable for oral administration without unpleasant taste .
2. Anticancer Activity
Research has demonstrated that derivatives of pyrrolidine compounds, including this compound, exhibit promising anticancer properties. A study reported that certain pyrrolidine-1-carboxamides showed enhanced cytotoxicity against M-Hela tumor cell lines, outperforming standard treatments like tamoxifen. In vivo studies indicated a significant increase in survival rates among treated animals, highlighting the potential of these compounds as effective anticancer agents .
3. Antibacterial Properties
This compound derivatives have also been evaluated for their antibacterial activity. Certain compounds have shown effectiveness in suppressing bacterial biofilm growth, which is crucial for treating chronic infections where biofilms are prevalent. This antibacterial potential makes these compounds candidates for further development in antimicrobial therapies .
Synthesis and Characterization
The synthesis of this compound typically involves straightforward chemical reactions that yield high purity products suitable for pharmaceutical applications. Recent advancements have focused on optimizing synthesis methods to enhance yield and reduce costs, making it more accessible for large-scale production .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyrrolidine ring can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)pyrrolidine: Similar structure but lacks the carboxamide group.
Pyrrolidine-2,5-dione: Contains a dione group instead of a carboxamide.
Prolinol: A derivative of pyrrolidine with a hydroxyl group attached to the ring.
Uniqueness
N-(2-hydroxyethyl)pyrrolidine-1-carboxamide is unique due to the presence of both a hydroxyethyl group and a carboxamide group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Biological Activity
N-(2-hydroxyethyl)pyrrolidine-1-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial applications. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant data tables.
Chemical Structure and Properties
This compound belongs to the class of pyrrolidine derivatives. Its molecular formula is CHNO with a molecular weight of approximately 143.19 g/mol. The compound features a pyrrolidine ring substituted with a hydroxyethyl group and a carboxamide functional group, which significantly influences its biological properties.
1. Anti-inflammatory Activity
Research has indicated that pyrrolidine derivatives exhibit notable anti-inflammatory properties. The compound this compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Case Study : A study demonstrated that similar pyrrolidine carboxamides showed IC values against COX-2 comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib .
| Compound | IC (μmol) | Target |
|---|---|---|
| This compound | TBD | COX-2 |
| Celecoxib | 0.04 ± 0.01 | COX-2 |
2. Anticancer Activity
The anticancer potential of this compound has been explored through various mechanisms, including apoptosis induction and cell cycle arrest.
- Research Findings : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as FaDu (hypopharyngeal tumor cells). The structural modifications in these compounds enhance their cytotoxicity .
| Compound | Cell Line | Mechanism of Action | Result |
|---|---|---|---|
| This compound | TBD | Apoptosis induction | TBD |
| Reference Compound | FaDu | Apoptosis induction | Enhanced cytotoxicity |
3. Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated, particularly against Mycobacterium tuberculosis. The enoyl acyl carrier protein reductase (InhA) is a validated target for new antituberculosis agents.
- Study Outcomes : Pyrrolidine carboxamides have been identified as potent inhibitors of InhA, with binding affinities significantly improved through structural optimization .
| Compound | Target Enzyme | Binding Affinity | Reference |
|---|---|---|---|
| This compound | InhA | TBD | |
| Lead Compound | InhA | 160-fold improvement over initial screening |
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing the biological activity of pyrrolidine derivatives. Modifications to the hydroxyethyl and carboxamide groups have shown to significantly impact both potency and selectivity for various biological targets.
- Key Findings :
- Electron-donating substituents on the pyrrolidine ring enhance anti-inflammatory activity.
- The presence of hydroxyl groups contributes to increased solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(2-hydroxyethyl)pyrrolidine-1-carboxamide derivatives, and how can reaction yields be optimized?
- Methodological Answer : Derivatives of pyrrolidine-1-carboxamide are typically synthesized via coupling reactions. For example, carbodiimide-mediated coupling of pyrrolidine carboxylic acids with hydroxyethylamines is a standard approach. Optimization involves adjusting stoichiometry (e.g., 1.2 equivalents of coupling agent), temperature (0–25°C), and solvent polarity (e.g., DMF or dichloromethane). Lower yields (e.g., 34–68% in ) may arise from steric hindrance or poor nucleophilicity of substituents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. How are spectroscopic techniques (NMR, IR) utilized to confirm the structural integrity of pyrrolidine-1-carboxamide analogs?
- Methodological Answer :
- 1H/13C NMR : Diagnostic peaks include the pyrrolidine ring protons (δ 1.8–2.5 ppm for CH2 groups) and carboxamide NH (δ 6.5–8.0 ppm, broad). Substituents like aromatic rings or hydroxyethyl groups show distinct shifts (e.g., 4-methoxyphenyl at δ 3.8 ppm for OCH3) .
- IR : Carboxamide C=O stretches appear at ~1650–1680 cm⁻¹. Hydroxyethyl O-H stretches (if free) are observed at 3200–3600 cm⁻¹ .
Q. What crystallographic methods are employed to determine the solid-state structure of pyrrolidine-1-carboxamide complexes?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is standard. For example, zinc coordination complexes with pyrrolidine-1-carboxamide ligands ( ) are analyzed using Mo-Kα radiation (λ = 0.71073 Å). Data refinement via SHELX software confirms bond lengths (e.g., Zn-N ≈ 2.05 Å) and ligand geometry. Crystallization solvents (e.g., acetonitrile) must be non-coordinating to avoid lattice interference .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of pyrrolidine-1-carboxamide derivatives with enhanced biological activity?
- Methodological Answer : SAR analysis involves systematic variation of substituents. For instance, replacing the 4-methoxyphenyl group with a 4-fluorophenyl ( ) alters lipophilicity (logP) and hydrogen-bonding capacity, impacting anticancer activity. Computational tools (e.g., molecular docking) predict binding affinities to targets like AT1 receptors ( ). Bioisosteric replacement (e.g., tetrazole for carboxylate) can improve metabolic stability .
Q. What strategies resolve contradictions in biological assay data for pyrrolidine-1-carboxamide derivatives?
- Methodological Answer : Discrepancies (e.g., high in vitro activity but low in vivo efficacy) require:
- Dose-Response Validation : Confirm activity across multiple concentrations (e.g., IC50 curves).
- ADME Profiling : Assess solubility (shake-flask method), plasma stability (LC-MS), and membrane permeability (Caco-2 assays). Poor bioavailability may explain in vivo inefficacy .
- Target Engagement Studies : Use techniques like thermal shift assays or SPR to verify direct target binding .
Q. How can coordination chemistry principles be applied to design metal-pyrrolidine-1-carboxamide complexes with tailored properties?
- Methodological Answer : Ligand denticity and donor atoms dictate metal complex behavior. For example, Zn(II) complexes ( ) favor tetrahedral geometry when coordinated via carboxamide O and pyrrolidine N. Adjusting substituents (e.g., electron-withdrawing groups on the phenyl ring) modulates redox potential and catalytic activity. Spectroscopic titration (UV-Vis) determines stability constants (logK) .
Q. What experimental approaches validate the mechanism of action for pyrrolidine-1-carboxamide derivatives in therapeutic contexts?
- Methodological Answer :
- Kinase Assays : For FAK activators ( ), measure phosphorylation levels via Western blot (anti-pFAK antibodies).
- Gene Knockdown : siRNA-mediated silencing of FAK in cell models tests dependency on target expression.
- In Vivo Models : Murine ulcer healing assays (e.g., DSS-induced colitis) assess efficacy, with histopathology scoring for mucosal repair .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
